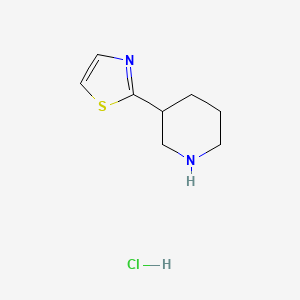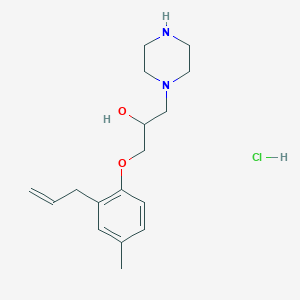
5-Bromo-2-(trifluoromethyl)quinoline
描述
5-Bromo-2-(trifluoromethyl)quinoline: is a quinoline derivative characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the quinoline ring
作用机制
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are often involved in interactions with their targets that lead to changes at the molecular level . These changes can affect the function of the target, potentially leading to therapeutic effects.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes . They can influence the activity of enzymes and receptors, potentially affecting multiple biochemical pathways.
Result of Action
The effects of quinoline derivatives can vary widely depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)quinoline typically involves the bromination of 2-(trifluoromethyl)quinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids or esters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of various quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used in substitution reactions.
- Aryl or alkyl quinolines from cross-coupling reactions.
- Oxidized or reduced quinoline derivatives from oxidation or reduction reactions.
科学研究应用
Chemistry: 5-Bromo-2-(trifluoromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. It may be explored for its antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and electronic materials.
相似化合物的比较
2-(Trifluoromethyl)quinoline: Lacks the bromine atom at the 5-position, which may affect its reactivity and applications.
5-Bromoquinoline: Lacks the trifluoromethyl group, which can influence its biological activity and chemical properties.
6-Bromo-2-(trifluoromethyl)quinoline:
Uniqueness: 5-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of both the bromine atom and the trifluoromethyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQUQPOWIYVIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


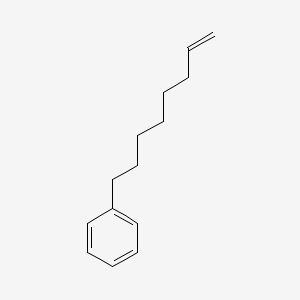
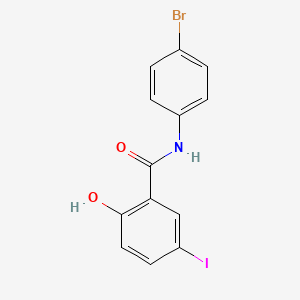
![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6314289.png)
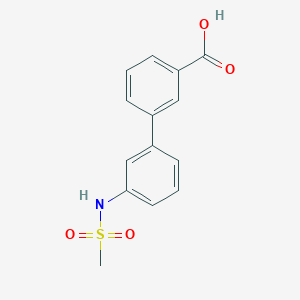
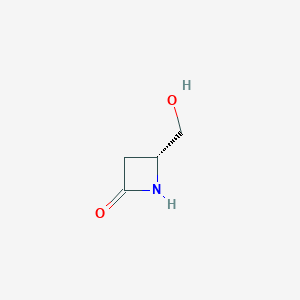
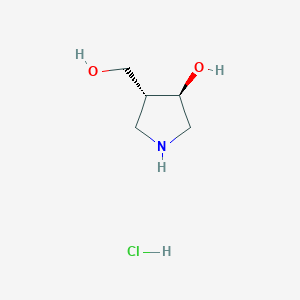
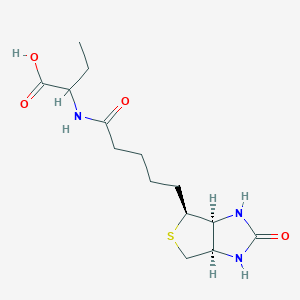
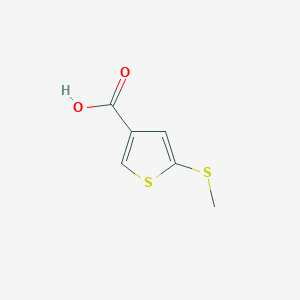
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)
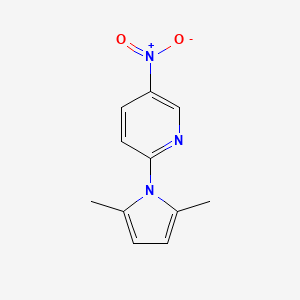
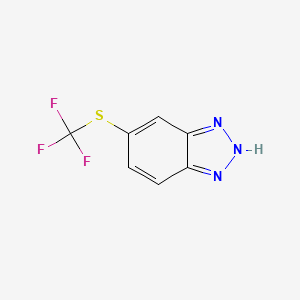
![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
